Aflatoxin B2-13C17
Overview
Description
Aflatoxin B2-13C17 (AFB2-13C17) is intended for use as an internal standard for the quantification of AFB2 by GC- or LC-MS. AFB2 is a mycotoxin that has been found in A. terricola. It induces hepatic autophagy and apoptosis in broiler chickens when administered at doses of 0.2, 0.4, and 0.8 mg/kg. AFB2 (0.5 and 1 mg/animal) also induces parenchymal cell hyperplasia in rats.
Aflatoxin B2-13C17 is the 13C isotope-labeled analog of the mycotoxin, aflatoxin.
Mechanism of Action
Target of Action
Aflatoxin B2-13C17, like its parent compound Aflatoxin B2, primarily targets the liver . It induces hepatic autophagy and apoptosis in broiler chickens when administered at doses of 0.2, 0.4, and 0.8 mg/kg . This compound also induces parenchymal cell hyperplasia in rats .
Mode of Action
The mode of action of this compound involves the induction of oxidative stress and the formation of a reactive epoxide derivative . The oxidative stress caused by this compound plays a significant role in its genotoxicity . The reactive epoxide derivative is thought to contribute to the induction of diseases caused by this compound .
Biochemical Pathways
This compound affects several biochemical pathways. The degradation of aflatoxins is initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Pharmacokinetics
It is intended for use as an internal standard for the quantification of aflatoxin b2 by gas chromatography or liquid chromatography-mass spectrometry . This suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties as Aflatoxin B2.
Result of Action
The result of this compound’s action is the induction of diseases. It induces hepatic autophagy and apoptosis in broiler chickens when administered at doses of 0.2, 0.4, and 0.8 mg/kg . This compound also induces parenchymal cell hyperplasia in rats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the fungi Aspergillus flavus and Aspergillus parasiticus, which produce Aflatoxin B2, are widely distributed in nature and grow over a wide range of geo-climatic conditions . Therefore, the presence and concentration of this compound in food and feed can vary depending on the environmental conditions where these commodities are produced and stored .
Biochemical Analysis
Biochemical Properties
Aflatoxin B2-13C17 plays a significant role in biochemical reactions as a stable isotope-labeled internal standard. It interacts with various enzymes and proteins involved in the metabolism and detoxification of aflatoxins. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions are essential for studying the toxicokinetics and toxicodynamics of aflatoxins in biological systems.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by inducing oxidative stress, DNA damage, and apoptosis. In hepatocytes, it can activate signaling pathways such as the p53 pathway, leading to changes in gene expression and cellular metabolism . These effects are critical for understanding the cellular responses to aflatoxin exposure and the mechanisms underlying aflatoxin-induced toxicity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to reactive intermediates by cytochrome P450 enzymes. These intermediates can form adducts with DNA, leading to mutations and carcinogenesis . Additionally, this compound can inhibit or activate various enzymes involved in cellular metabolism, further contributing to its toxic effects . Understanding these molecular interactions is vital for developing strategies to mitigate aflatoxin toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy as an analytical standard . Long-term exposure to this compound in in vitro and in vivo studies has revealed persistent effects on cellular function, including sustained oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild toxic effects, while higher doses can lead to severe toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where specific doses are required to elicit particular toxic responses. Understanding these dosage effects is crucial for risk assessment and establishing safe exposure limits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can undergo further reactions, such as hydroxylation and conjugation with glutathione . These metabolic pathways are essential for detoxifying this compound and reducing its toxic effects. The formation of reactive intermediates also contributes to its carcinogenic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver, where it exerts its toxic effects. Understanding the transport and distribution of this compound is important for predicting its bioavailability and toxicity in different biological systems.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and other cellular components . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, affecting its ability to induce DNA damage and other toxic effects . Understanding its subcellular localization is crucial for elucidating the mechanisms of aflatoxin-induced toxicity.
Properties
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXEZEXMQWHT-DENWKYDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746808 | |
Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217470-98-8 | |
Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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